![molecular formula C19H21N3O2 B5586484 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid CAS No. 303092-65-1](/img/structure/B5586484.png)
2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid, also known as BI-1, is a small molecule that has been studied for its potential therapeutic effects on various diseases. This compound was first identified as a suppressor of Bax-induced cell death and has since been shown to have anti-apoptotic, anti-oxidant, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid is not fully understood, but it is believed to involve the regulation of calcium homeostasis and ER stress response. 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid has been shown to interact with various proteins involved in calcium signaling and ER stress, including the inositol 1,4,5-trisphosphate receptor (IP3R), the ryanodine receptor (RyR), and the ER chaperone protein BiP. By modulating these pathways, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid can prevent the accumulation of misfolded proteins and reduce cell death.
Biochemical and Physiological Effects:
2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid has been shown to have a number of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of apoptosis, and the enhancement of mitochondrial function. These effects are thought to be mediated by the regulation of calcium signaling and ER stress response pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid is its ability to protect cells from apoptosis induced by a variety of stimuli, making it a useful tool for studying cell death pathways. However, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid can also have off-target effects on other cellular processes, and its mechanism of action is not fully understood, which can make interpretation of results challenging. Additionally, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are a number of future directions for research on 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid, including the identification of its molecular targets and the development of more potent and selective analogs. Additionally, 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid has shown promise as a therapeutic agent for a variety of diseases, and further studies are needed to determine its efficacy and safety in clinical trials. Finally, the role of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid in other cellular processes, such as autophagy and immune response, remains to be fully elucidated.
Méthodes De Synthèse
The synthesis of 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid involves a multi-step process that includes the reaction of 4-benzylpiperazine with formaldehyde, followed by the reaction with 2-formylbenzoic acid. The final product is purified by column chromatography and characterized by NMR and mass spectrometry. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid has been extensively studied for its potential therapeutic effects on various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In vitro studies have shown that 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid can protect cells from apoptosis induced by a variety of stimuli, including oxidative stress, ER stress, and mitochondrial dysfunction. In vivo studies have demonstrated that 2-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid can improve cardiac function, reduce infarct size, and enhance neuronal survival in animal models of ischemia/reperfusion injury and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(24)18-9-5-4-8-17(18)14-20-22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,23,24)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHBVMFIACHIBB-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303092-65-1 |
Source
|
Record name | 2-(((4-BENZYL-1-PIPERAZINYL)IMINO)METHYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.